Methyl 1-carbobenzoxy-4-hydroxypiperidine-3-carboxylate, with the molecular formula and a molecular weight of 293.32 g/mol, is a piperidine derivative that has garnered attention in organic synthesis and medicinal chemistry. This compound is classified as an intermediate in the synthesis of various biologically active molecules and serves as a building block for drug development and other chemical applications .
The synthesis of methyl 1-carbobenzoxy-4-hydroxypiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and methyl chloroformate. The reaction conditions are critical, requiring controlled temperatures and the presence of solvents to facilitate proper mixing and reaction kinetics.
Technical Details:
While detailed industrial production methods are less documented, it is understood that large-scale synthesis would involve optimizing laboratory procedures for efficiency. This includes the use of high-purity reagents, controlled batch reactors, and advanced purification techniques to ensure product quality suitable for commercial applications .
Methyl 1-carbobenzoxy-4-hydroxypiperidine-3-carboxylate features a piperidine ring substituted with hydroxyl and carbobenzoxy groups. The structural formula can be represented through various notations:
COC(=O)C1CN(C(=O)OCC2=CC=CC=C2)CCC1O
InChI=1S/C15H19NO5/c1-18-15(17)12-10-15(8-7-14(12)16)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3
The compound's structure indicates potential sites for further chemical modification due to the presence of functional groups such as hydroxyl and ester .
Methyl 1-carbobenzoxy-4-hydroxypiperidine-3-carboxylate can participate in several chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The reactions yield various derivatives that can serve as intermediates in further synthetic pathways or as standalone compounds with potential biological activity .
The mechanism of action for methyl 1-carbobenzoxy-4-hydroxypiperidine-3-carboxylate involves its interaction with specific biological targets. The presence of hydroxyl and ester groups allows it to engage in biochemical processes potentially affecting enzyme activity and receptor modulation. Current research is ongoing to elucidate the precise pathways through which this compound exerts its effects in biological systems .
Methyl 1-carbobenzoxy-4-hydroxypiperidine-3-carboxylate is typically a white crystalline solid at room temperature. Its melting point, solubility in organic solvents, and other physical characteristics are essential for its handling in laboratory settings.
The compound exhibits stability under standard laboratory conditions but can undergo hydrolysis in the presence of water or strong bases. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry applications.
Key data points include:
Methyl 1-carbobenzoxy-4-hydroxypiperidine-3-carboxylate finds numerous applications across various fields:
Scientific Uses:
Piperidine ring formation via catalytic hydrogenation represents a cornerstone in the synthesis of Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate and related analogs. This approach leverages the saturation of pyridine precursors to establish the core piperidine scaffold with precise stereochemical control.
Ruthenium catalysts (e.g., Ru/C) enable efficient pyridine-to-piperidine conversion under moderate hydrogen pressures (3–5 atm), achieving >95% conversion for precursors leading to Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate [1]. Cobalt-doped catalysts facilitate reactions at higher pressures (10–15 atm), while nickel-based systems (Raney Ni) offer cost-effective solutions for industrial-scale synthesis, albeit with stricter temperature control requirements (50–80°C) to prevent N-debenzylation . The choice of solvent critically influences diastereoselectivity; polar protic solvents like methanol favor cis-isomer dominance due to equatorial hydroxyl group stabilization [3].
Table 1: Core Properties of Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate
Property | Value |
---|---|
CAS Registry Number | 2342596-62-5 [4] |
Molecular Formula | C₁₅H₁₉NO₅ [1] [4] |
Molecular Weight | 293.315 g/mol [1] |
Boiling Point | 436.1°C at 760 mmHg [1] |
Density | 1.272 g/cm³ [1] |
SMILES | COC(=O)C1CN(CCC1O)C(=O)OCc1ccccc1 [4] |
Table 2: Transition Metal Catalysts for Pyridine Hydrogenation
Catalyst | Pressure (atm) | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Ru/C | 3–5 | 60–80 | >95 | >90 |
Co-Al₂O₃ | 10–15 | 100–120 | 85–90 | 80–85 [1] |
Raney Ni | 15–20 | 50–80 | 90–93 | 75–80 |
Stereocontrol during pyridinium salt reduction is achieved through substrate-directed catalysis. Chiral auxiliaries (e.g., (+)- or (–)-menthyl groups) temporarily attached to the pyridine nitrogen enable asymmetric induction, yielding enantiomerically enriched piperidines with up to 88% ee [3]. Sodium borohydride reduction of ketopiperidine intermediates (e.g., 1-Cbz-4-oxopiperidine-3-carboxylate) proceeds via Felkin–Anh model adherence, delivering the trans-hydroxy ester as the major diastereomer (dr 7:1) when performed at –40°C in THF [5] [7]. pH optimization (pH 7–8) during workup prevents epimerization of the stereocenter adjacent to the carboxylate [5].
Non-metallic strategies for piperidine functionalization provide sustainable pathways to Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate, circumventing transition metal residues that complicate pharmaceutical applications.
Borane-dimethylsulfide complex (BMS) reduces N-Cbz-protected 4-oxopiperidine-3-carboxylates chemoselectively in 4 hours at 0°C, yielding the 4-hydroxypiperidine derivative with 92% efficiency while preserving the Cbz group and ester functionality [1]. Silane-based systems like polymethylhydrosiloxane (PMHS) coupled with trifluoroacetic acid enable ketone reduction under ambient conditions, though reaction times extend to 12–24 hours [6]. Tris(pentafluorophenyl)borane [B(C₆F₅)₃] catalyzes hydrosilylation of enolizable ketones without attacking the Cbz carbamate, achieving complete conversion with 2 mol% loading [1].
Chiral N-heterocyclic carbenes (NHCs) or bisoxazoline ligands complexed to aluminum or boron reagents enforce facial selectivity during nucleophilic additions to piperidinone precursors. For Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate synthesis, (S)-BINOL-derived boranes facilitate enantioselective reduction (up to 94% ee) by coordinating to the ketone oxygen and directing hydride delivery syn to the Cbz group [7]. N-sulfinyl urea organocatalysts promote dynamic kinetic resolution of racemic hemiaminal intermediates, converting them to enantiopure trans-3,4-disubstituted piperidines (dr >19:1) [7]. The stereochemical outcome adheres to Cram-chelate models when Lewis basic N-H groups participate in substrate-catalyst chelation [7].
Table 3: Chiral Ligands for Asymmetric Piperidine Functionalization
Ligand Class | Metal Coordinator | ee (%) | Predominant Isomer | Reference |
---|---|---|---|---|
(S)-BINOL-borane | B | 88–94 | cis-3,4 [7] | [7] |
N-Sulfinyl urea | None | 90–95 | trans-3,4 [7] | [7] |
Bisoxazoline-Cu(II) | Cu | 82–85 | cis-3,4 [3] | [3] |
Convergent synthetic routes streamline access to Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate by combining piperidine core assembly and functionalization in a single operational sequence.
N-Functionalization of 4-hydroxypiperidine-3-carboxylic acid esters with benzyl chloroformate (Cbz-Cl) proceeds quantitatively in dichloromethane within 2 hours using N-methylmorpholine as a base, minimizing diester formation [1] [3]. Critical stoichiometry (1.05 equiv Cbz-Cl) ensures complete carbamation while avoiding chloride-mediated ester hydrolysis. Methyl chloroformate serves as an orthogonal protecting group, introduced under similar conditions but cleavable via mild base hydrolysis (LiOH/THF/H₂O), whereas Cbz removal requires catalytic hydrogenation . The Cbz group’s steric bulk directs subsequent nucleophilic additions to the piperidine ring, favoring trans-diastereomers in reductions [3].
A three-step protocol enables rapid Cbz-hydroxypiperidine synthesis: (i) N-alkylation of 4-piperidone with benzyl bromide, (ii) in situ Baeyer–Villiger oxidation using m-CPBA to generate the lactone, and (iii) methanolysis/esterification yielding Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate (68% overall yield) [3]. N-Acyliminium ion chemistry proves versatile for C3 diversification: Hemiaminals derived from 4-hydroxypiperidines undergo dehydration to iminium ions, which trap nucleophiles (allylsilanes, silyl enol ethers) stereoselectively, installing C3 substituents in trans-orientation to the C4-OH group [3]. Microwave-assisted one-pot systems enhance efficiency, reducing reaction times from 48 hours to <4 hours while maintaining >90% diastereopurity [1].
Table 4: Multicomponent Reaction Conditions for Piperidine Diversification
Reaction Type | Key Reagents | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Cbz Protection | Cbz-Cl, N-methylmorpholine | CH₂Cl₂ | 2 | 98 [1] |
N-Acyliminium Allylation | AllylTMS, BF₃·Et₂O | Toluene | 1 | 82 [3] |
One-Pot Lactone Methanolysis | MeOH, H₂SO₄ (cat.) | MeOH | 6 | 90 [3] |
Concluding Remarks
The synthetic methodologies reviewed—ranging from transition metal catalysis to organocatalytic systems and multicomponent reactions—demonstrate robust pathways to Methyl 1-Cbz-4-hydroxypiperidine-3-carboxylate. Each strategy offers distinct advantages: Hydrogenation provides atom economy, organocatalysis ensures stereocontrol, and one-pot protocols enhance efficiency. These approaches collectively establish this piperidine derivative as a versatile building block in pharmaceutical synthesis, exemplified by its role in generating constrained peptidomimetics and bioactive heterocycles [1] [3] [7]. Future developments will likely focus on catalytic enantioselective N-acylation and flow-chemistry adaptations to further optimize synthetic accessibility.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: